molecular formula C7H11NS B8624562 2-n-Propylthiopyrrole

2-n-Propylthiopyrrole

Cat. No.: B8624562
M. Wt: 141.24 g/mol
InChI Key: TWPRWSPUSCHGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-n-Propylthiopyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered ring structure containing one nitrogen atom. The addition of a propylthio group at the second position of the pyrrole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Propylthiopyrrole typically involves the reaction of pyrrole with propylthiol in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrole, followed by the addition of propylthiol to form the desired product under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-n-Propylthiopyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: The propylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines; reactions often require a polar aprotic solvent.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted pyrroles depending on the nucleophile used

Scientific Research Applications

2-n-Propylthiopyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-n-Propylthiopyrrole involves its interaction with various molecular targets. The propylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

  • 2-(Methylthio)-1H-pyrrole
  • 2-(Ethylthio)-1H-pyrrole
  • 2-(Butylthio)-1H-pyrrole

Comparison: 2-n-Propylthiopyrrole is unique due to the specific length and structure of its propylthio group, which influences its chemical reactivity and biological activity. Compared to its methylthio and ethylthio analogs, the propylthio derivative may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

2-propylsulfanyl-1H-pyrrole

InChI

InChI=1S/C7H11NS/c1-2-6-9-7-4-3-5-8-7/h3-5,8H,2,6H2,1H3

InChI Key

TWPRWSPUSCHGBD-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC=CN1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of pyrrole (6.7 g., 0.10 mole) and thiourea (7.6 g., 0.10 mole) in 50% aqueous ethanol (500 ml.) was stirred at room temperature under nitrogen while a solution of potassium iodide (16.6 g., 0.10 mole) and iodine (12.7 g., 0.05 mole) in water (100 ml.) was added dropwise. The solution was cooled to 0° and a solution of propyl iodide (18 g., 0.105 mole) in methanol (20 ml.) was added followed by the dropwise addition of a solution of potassium hydroxide (5.6 g.) in 50% aqueous methanol (40 ml.). The mixture was stirred for a further 1.5 hours at room temperature and the solution then neutralized by the addition of solid carbon dioxide. The reaction mixture was poured into a solution of sodium chloride (25 g.) in water (100 ml.) and the solution extracted with methylene chloride (3×50 ml.). The organic extracts were combined, dried over sodium sulphate and the solvent evaporated to give an oil which was distilled under reduced pressure to yield 2-n-propylthiopyrrole (1.0 g.), B.P. 115° at 15 mm.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
5.6 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
25 g
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

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